molecular formula C24H21N3 B14473557 2-[2-(1H-Indol-2-yl)-2-(1H-indol-3-yl)ethyl]aniline CAS No. 65439-77-2

2-[2-(1H-Indol-2-yl)-2-(1H-indol-3-yl)ethyl]aniline

Cat. No.: B14473557
CAS No.: 65439-77-2
M. Wt: 351.4 g/mol
InChI Key: ITSRCVLINODXME-UHFFFAOYSA-N
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Description

2-[2-(1H-Indol-2-yl)-2-(1H-indol-3-yl)ethyl]aniline is an organic compound that features two indole groups attached to an ethyl chain, which is further connected to an aniline group. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

The synthesis of 2-[2-(1H-Indol-2-yl)-2-(1H-indol-3-yl)ethyl]aniline can be achieved through various synthetic routes. One common method involves the coupling of indole derivatives with aniline under specific reaction conditions. For instance, the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent facilitates the formation of amide bonds between carboxylic acids and amines . This method is advantageous due to its efficiency and the availability of reagents.

Chemical Reactions Analysis

2-[2-(1H-Indol-2-yl)-2-(1H-indol-3-yl)ethyl]aniline undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole rings, which are rich in π-electrons.

Scientific Research Applications

2-[2-(1H-Indol-2-yl)-2-(1H-indol-3-yl)ethyl]aniline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(1H-Indol-2-yl)-2-(1H-indol-3-yl)ethyl]aniline involves its interaction with various molecular targets and pathways. The indole rings allow the compound to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and gene expression . The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

2-[2-(1H-Indol-2-yl)-2-(1H-indol-3-yl)ethyl]aniline can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in various fields of research.

Properties

CAS No.

65439-77-2

Molecular Formula

C24H21N3

Molecular Weight

351.4 g/mol

IUPAC Name

2-[2-(1H-indol-2-yl)-2-(1H-indol-3-yl)ethyl]aniline

InChI

InChI=1S/C24H21N3/c25-21-10-4-1-7-16(21)13-19(20-15-26-23-12-6-3-9-18(20)23)24-14-17-8-2-5-11-22(17)27-24/h1-12,14-15,19,26-27H,13,25H2

InChI Key

ITSRCVLINODXME-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(CC3=CC=CC=C3N)C4=CNC5=CC=CC=C54

Origin of Product

United States

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